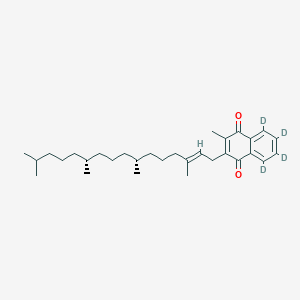

Vitamin K1-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H46O2 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

5,6,7,8-tetradeuterio-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i7D,8D,18D,19D |

InChI Key |

MBWXNTAXLNYFJB-AANPTJBWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)[2H])[2H] |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Deuterated Vitamin K1 in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin crucial for blood coagulation and bone metabolism. To unravel its complex pharmacokinetics, metabolic fate, and physiological roles, researchers are increasingly turning to stable isotope labeling. Deuterated vitamin K1, in which one or more hydrogen atoms are replaced by deuterium, has emerged as an invaluable tool. Its identical chemical properties to the unlabeled form, combined with its distinct mass, allow for precise tracing and quantification in biological systems without the safety concerns associated with radioisotopes. This technical guide explores the core applications of deuterated vitamin K1 in research, providing quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications of Deuterated Vitamin K1

The unique properties of deuterated vitamin K1 lend it to several critical research applications:

-

Metabolic and Pharmacokinetic Studies: As a tracer, deuterated vitamin K1 allows for the precise measurement of its absorption, distribution, metabolism, and excretion (ADME) without interfering with endogenous vitamin K1 pools.

-

Internal Standard for Quantitative Analysis: In analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS), deuterated vitamin K1 serves as an ideal internal standard, correcting for variations in sample preparation and instrument response, thereby ensuring accurate quantification of endogenous vitamin K1.

-

Investigation of the Vitamin K Cycle: Deuterated analogs help in elucidating the intricate steps of the vitamin K cycle, a fundamental process for the activation of vitamin K-dependent proteins.

-

Conversion to Menaquinone-4 (MK-4): Studies utilizing deuterated vitamin K1 have been instrumental in understanding the tissue-specific conversion of phylloquinone to menaquinone-4, a vitamin K2 form with distinct biological activities.[1][2][3][4][5]

Quantitative Data from Deuterated Vitamin K1 Studies

The use of deuterated vitamin K1 has generated a wealth of quantitative data on its pharmacokinetics and metabolism. The following tables summarize key findings from studies in human subjects.

Table 1: Pharmacokinetic Parameters of Deuterated Vitamin K1 in Humans

| Parameter | Value | Study Population & Dosage | Analytical Method | Reference |

| Bioavailability | 13 ± 9% | Healthy adults (n=10), 4 µg oral dose of ring-D4 vitamin K1 | GC-MS | |

| Time to Peak Plasma Concentration (Tmax) | 6 to 9 hours | Healthy men (n=5), 100g deuterated collard greens (396 ± 28 µg phylloquinone) | HPLC, GC/MS | |

| Peak Plasma Concentration (Cmax) | 10.51 ± 4.38 to 8.30 ± 4.64 nmol/L | Healthy men (n=5), 100g deuterated collard greens (396 ± 28 µg phylloquinone) | HPLC, GC/MS | |

| Elimination Half-life (t1/2) | 22.8 hours (plasma) | Healthy men (n=3), 100g deuterated collard greens | GC/MS | |

| Plasma Clearance | 91 ± 24 mL/min | Healthy adults, 10 mg intravenous dose | Not specified | |

| Volume of Distribution (Vd) | 20 ± 6 L | Subjects on phenprocoumon therapy | Not specified |

Table 2: Analytical Performance of Deuterated Vitamin K1 as an Internal Standard in LC-MS/MS Methods

| Parameter | Value | Matrix | Deuterated Standard | Reference |

| Limit of Quantification (LOQ) | ≤4 µ g/100 g | Food | d7-PK, d7-MK-4, d7-MK-7, d7-MK-9 | |

| Intra-assay Precision (%RSD) | <15% for PK, MK-4, MK-7, MK-9 | Food | d7-PK, d7-MK-4, d7-MK-7, d7-MK-9 | |

| Inter-assay Precision (%RSD) | <15% for PK, MK-4, MK-7, MK-9 | Food | d7-PK, d7-MK-4, d7-MK-7, d7-MK-9 | |

| Recovery | 96.2 ± 6.6% | Human Plasma | Deuterium-labeled phylloquinone | |

| Linearity (R²) | 0.999 | Human Plasma | Deuterium-labeled phylloquinone |

Key Experimental Protocols

Detailed Methodology for the Quantification of Deuterated Vitamin K1 in Human Plasma using LC-MS/MS

This protocol provides a comprehensive workflow for the analysis of deuterated vitamin K1 in human plasma, a common application in pharmacokinetic and metabolic studies.

1. Materials and Reagents:

-

Deuterated vitamin K1 (e.g., d7-phylloquinone) as an internal standard.

-

Unlabeled phylloquinone for calibration standards.

-

Human plasma (from subjects or pooled).

-

Acetonitrile, methanol, hexane, ethanol, isopropanol (HPLC or LC-MS grade).

-

Formic acid.

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).

-

96-well plates (if using automated sample preparation).

2. Sample Preparation: a. Aliquoting: To a 500 µL aliquot of plasma sample, add 5 µL of the deuterated vitamin K1 internal standard solution (e.g., 100 ng/mL in methanol). b. Protein Precipitation: Add 1.5 mL of acetonitrile to the plasma sample. Vortex for 20 seconds at 3000 rpm to precipitate proteins. c. Centrifugation: Centrifuge the samples at 4300 rpm for 10 minutes to pellet the precipitated proteins. d. Solid-Phase Extraction (SPE): i. Condition the SPE cartridge with methanol followed by water. ii. Load the supernatant from the centrifugation step onto the SPE cartridge. iii. Wash the cartridge with a solution of methanol/water (1:9) with 1% formic acid, followed by acetonitrile/water (8:2) with 1% formic acid to remove interfering substances. iv. Elute the vitamin K1 and its deuterated analog with a solution of methanol/isopropanol/hexane (2:1:1). e. Evaporation and Reconstitution: i. Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C. ii. Reconstitute the dried extract in 100 µL of a water:methanol (15:85) solution.

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC) System:

- Column: A reversed-phase column suitable for lipophilic compounds (e.g., Raptor Biphenyl, C18).

- Mobile Phase A: Methanol/water (1:1) with 0.1% formic acid.

- Mobile Phase B: Methanol with 0.1% formic acid.

- Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A typical run time is around 4-9 minutes.

- Flow Rate: Approximately 0.4-0.7 mL/min.

- Column Temperature: Maintained at 50 °C. b. Mass Spectrometry (MS/MS) System:

- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive or negative ion mode.

- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both unlabeled and deuterated vitamin K1 are monitored.

- Data Analysis: The ratio of the peak area of the unlabeled vitamin K1 to the peak area of the deuterated internal standard is used for quantification against a calibration curve.

Visualizing Key Processes with Graphviz

Diagrams are essential for understanding complex biological pathways and experimental designs. The following visualizations were created using the DOT language.

The Vitamin K Cycle

The vitamin K cycle is a series of enzymatic reactions that recycle vitamin K, allowing it to function as a cofactor for the gamma-glutamyl carboxylase enzyme. This carboxylation is essential for the biological activity of several proteins involved in blood coagulation and bone metabolism.

Experimental Workflow for a Deuterated Vitamin K1 Pharmacokinetic Study

This workflow outlines the key steps in a typical clinical study designed to investigate the pharmacokinetics of vitamin K1 using a deuterated tracer.

Logical Relationship: Deuterated Vitamin K1 as an Internal Standard

This diagram illustrates the principle of using a deuterated internal standard in quantitative mass spectrometry to ensure accuracy and precision.

Conclusion

Deuterated vitamin K1 is an indispensable tool in modern biomedical research. Its application as a stable isotope tracer and an internal standard has significantly advanced our understanding of vitamin K1's absorption, metabolism, and physiological functions. The quantitative data and methodologies presented in this guide underscore the power of this approach for researchers, scientists, and drug development professionals. As analytical techniques continue to improve in sensitivity and resolution, the use of deuterated vitamin K1 is poised to further illuminate the intricate roles of this essential nutrient in health and disease.

References

- 1. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [In vivo metabolism of vitamin K: in relation to the conversion of vitamin K1 to MK-4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. shibaura.elsevierpure.com [shibaura.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis for Vitamin K1-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for Vitamin K1-d4 (Phylloquinone-d4), a deuterated internal standard crucial for accurate quantification in bioanalytical studies. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results. This document will dissect the key components of a typical Vitamin K1-d4 CoA, detailing the analytical methodologies employed and presenting the data in a clear, structured format.

Quantitative Data Summary

A Certificate of Analysis for Vitamin K1-d4 provides critical data on the identity, purity, and quality of the material. The following tables summarize the typical tests and specifications.

Table 1: Identification and Physical Properties

| Test | Specification | Result |

| Product Name | Vitamin K1-d4 | Conforms |

| CAS Number | 5172-18-9 | Conforms |

| Molecular Formula | C₃₁H₄₂D₄O₂ | Conforms |

| Molecular Weight | 454.72 g/mol | Conforms |

| Appearance | Clear, yellow to amber, viscous liquid | Conforms |

| Solubility | Soluble in ethanol, methanol, acetonitrile, and other organic solvents. Insoluble in water. | Conforms |

Table 2: Purity and Quality

| Test | Specification | Result |

| Chemical Purity (by HPLC) | ≥ 98.0%[1] | 99.5% |

| Isotopic Purity (by MS) | ≥ 98% Deuterium Incorporation | 99.2% |

| Residual Solvents (by GC-HS) | Meets USP <467> requirements[2][3] | Conforms |

| Heavy Metals (by ICP-MS) | Meets USP <232> requirements | Conforms |

| Menadione | Not Detected | Conforms |

Experimental Protocols

The following sections detail the methodologies used to generate the data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of Vitamin K1-d4 and to separate it from any non-deuterated Vitamin K1 and other related impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV or PDA detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of organic solvents such as methanol, acetonitrile, and water. A typical mobile phase could be a gradient of methanol and water.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: A stock solution of Vitamin K1-d4 is prepared in a suitable organic solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the peak area of Vitamin K1-d4 is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity

Purpose: To confirm the molecular weight of Vitamin K1-d4 and to determine the level of deuterium incorporation (isotopic enrichment).

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Sample Introduction: The sample can be introduced via direct infusion or through an LC system.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the sample.

-

Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated (d4) forms of Vitamin K1 are used to calculate the isotopic purity. The percentage of deuterium incorporation is calculated as: % D incorporation = [Intensity(d4) / (Intensity(d0) + Intensity(d4))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of Vitamin K1-d4 and the position of the deuterium labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

-

Analysis: The ¹H NMR spectrum is analyzed to confirm the absence of signals at the positions where deuterium atoms have been incorporated. The chemical shifts and coupling constants of the remaining protons are compared to the spectrum of unlabeled Vitamin K1 to ensure the structural integrity of the molecule. ¹³C NMR can also be used to confirm the structure.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Purpose: To identify and quantify any residual volatile organic solvents from the manufacturing process, according to USP <467> guidelines.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

-

Column: A column suitable for residual solvent analysis, such as a G43 phase.

-

Sample Preparation: A known amount of the Vitamin K1-d4 sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide).

-

Analysis: The vial is heated to volatilize the solvents, and a sample of the headspace gas is injected into the GC. The retention times and peak areas of any detected solvents are compared to those of a standard mixture of known residual solvents to identify and quantify them. The results are then compared against the limits set in USP <467>.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Heavy Metals

Purpose: To detect and quantify trace amounts of heavy metal impurities, in accordance with USP <232> limits.

Methodology:

-

Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer.

-

Sample Preparation: The Vitamin K1-d4 sample is digested using a mixture of strong acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system to bring the metals into solution.

-

Analysis: The digested sample solution is introduced into the ICP-MS. The instrument atomizes and ionizes the elements in the sample, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio. The concentrations of the target heavy metals (e.g., lead, arsenic, cadmium, mercury) are determined by comparing the signal intensities to those of certified reference materials. The results are then compared to the permissible daily exposure (PDE) limits outlined in USP <232>.

Visualizations

Chemical Structure of Vitamin K1-d4

Caption: Chemical structure of Vitamin K1-d4.

Analytical Workflow for Certificate of Analysis Generation

Caption: Workflow for generating a Vitamin K1-d4 Certificate of Analysis.

References

The Biological Role of Vitamin K1 and its Deuterated Analog: A Technical Guide for Researchers

Abstract:

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for a range of physiological processes, most notably blood coagulation and bone metabolism. Its mechanism of action is intrinsically linked to the post-translational modification of specific proteins, a process known as γ-carboxylation. The introduction of deuterium into the Vitamin K1 molecule offers a powerful tool for elucidating its metabolic pathways and has potential implications for therapeutic applications by altering its pharmacokinetic profile. This technical guide provides an in-depth exploration of the biological roles of Vitamin K1 and its deuterated analogs, tailored for researchers, scientists, and drug development professionals. It includes a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols for assessing Vitamin K1 function, and a summary of quantitative data.

The Biological Role of Vitamin K1

Vitamin K1 is a crucial cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) on Vitamin K-dependent proteins (VKDPs).[1][2][3] This modification is essential for the biological activity of these proteins, enabling them to bind calcium ions and interact with cell surfaces, which is critical for their function.[2][4]

The Vitamin K Cycle: A Central Mechanism

The biological activity of Vitamin K1 is maintained through a metabolic pathway known as the Vitamin K cycle. This cycle allows for the continuous regeneration of the active, reduced form of Vitamin K (hydroquinone), which is required by GGCX.

The key steps of the Vitamin K cycle are as follows:

-

Carboxylation: Vitamin K hydroquinone is oxidized to Vitamin K 2,3-epoxide by GGCX, providing the energy for the carboxylation of glutamic acid residues on VKDPs.

-

Reduction of Vitamin K Epoxide: The enzyme Vitamin K epoxide reductase (VKOR) reduces Vitamin K epoxide back to Vitamin K quinone. This step is the primary target of anticoagulant drugs like warfarin.

-

Reduction of Vitamin K Quinone: Vitamin K quinone is then further reduced to the active Vitamin K hydroquinone by VKOR or other reductases, completing the cycle.

Role in Blood Coagulation

The most well-established function of Vitamin K1 is its critical role in hemostasis. It is required for the γ-carboxylation and subsequent activation of several clotting factors synthesized in the liver, including prothrombin (Factor II), and Factors VII, IX, and X. Additionally, the anticoagulant proteins C, S, and Z are also Vitamin K-dependent. Without adequate Vitamin K1, these clotting factors are produced in an undercarboxylated, inactive form, leading to impaired blood clotting and an increased risk of bleeding.

Role in Bone Metabolism

Vitamin K1 also plays a significant role in maintaining bone health. It is necessary for the carboxylation of osteocalcin, a protein synthesized by osteoblasts that is involved in bone mineralization. Undercarboxylated osteocalcin has a lower affinity for the bone mineral matrix. Several studies suggest that adequate Vitamin K intake is associated with higher bone mineral density and a reduced risk of fractures. Another Vitamin K-dependent protein, Matrix Gla Protein (MGP), is a potent inhibitor of soft tissue calcification and is also found in bone.

The Deuterated Analog of Vitamin K1

Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. Replacing hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can alter its physicochemical properties and metabolic profile.

The Kinetic Isotope Effect

The primary mechanism by which deuteration affects a drug's behavior is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond, which is often a rate-limiting step in drug metabolism (e.g., by cytochrome P450 enzymes), are slowed down when hydrogen is replaced with deuterium.

This can lead to several potential advantages for a deuterated drug compared to its non-deuterated counterpart:

-

Increased Half-life: Slower metabolism can lead to a longer plasma half-life, potentially allowing for less frequent dosing.

-

Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

-

Reduced Formation of Toxic Metabolites: By slowing down specific metabolic pathways, the formation of potentially toxic metabolites may be reduced.

-

Enhanced Safety and Tolerability: A more predictable pharmacokinetic profile and reduced metabolite-related toxicity can lead to improved safety and tolerability.

Applications of Deuterated Vitamin K1

Deuterated Vitamin K1 has primarily been utilized as a research tool:

-

Internal Standard for Quantification: Deuterated Vitamin K1 (e.g., Vitamin K1-d7) is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of endogenous Vitamin K1 in biological samples. Its similar chemical properties to the analyte but different mass allow for precise correction of sample loss during preparation and analysis.

-

Metabolic Tracer: Studies using deuterium-labeled phylloquinone have been instrumental in elucidating the in vivo conversion of Vitamin K1 to menaquinone-4 (MK-4). By tracking the labeled molecule, researchers have confirmed that the phytyl side chain of Vitamin K1 is removed and replaced with a geranylgeranyl group to form MK-4 in various tissues.

While the therapeutic potential of a deuterated Vitamin K1 analog has not been extensively explored in clinical trials, the principles of the kinetic isotope effect suggest that such a compound could exhibit a longer half-life and altered metabolic profile, which may have implications for dosing and efficacy in the treatment of Vitamin K deficiency or as an adjunct in bone health therapies. Further research is warranted to investigate these possibilities.

Quantitative Data Summary

The following tables summarize key quantitative data related to Vitamin K1 and its analysis.

Table 1: Quantitative Analysis of Vitamin K1 in Human Plasma/Serum

| Parameter | Value | Method | Reference(s) |

| Lower Limit of Quantitation (LLOQ) | 0.05 nmol/L | Online SPE-LC-MS/MS | |

| ≤0.1 ng/mL | UPLC-MS/MS | ||

| 0.14 nmol/L (for PK and MK-4) | HPLC-MS/MS | ||

| 14 ng/L | LC-MS/MS with isotope dilution | ||

| Linearity Range | 0.077–26 ng/mL | UPLC-MS/MS | |

| Up to 5400 ng/L | LC-MS/MS with isotope dilution | ||

| Up to 15 nmol/L | HPLC-MS/MS | ||

| Intra-day Precision (%RSD) | 0.207-7.83% | LC-MS/MS | |

| 2.4% (at lower limit of reference range) | LC-MS/MS with isotope dilution | ||

| Inter-day Precision (%RSD) | 3.39-5.75% | LC-MS/MS | |

| 8.3% (at lower limit of reference range) | LC-MS/MS with isotope dilution | ||

| Recovery | > 92% | HPLC-MS/MS | |

| > 98% | LC-MS/MS with isotope dilution | ||

| Normal Plasma Concentration Range | 150 - 1150 ng/mL |

Table 2: Coagulation Assay Reference Ranges

| Assay | Normal Range | Reference(s) |

| Prothrombin Time (PT) | 10 - 13 seconds | |

| 11.0 - 12.5 seconds | ||

| 13 - 15 seconds | ||

| Activated Partial Thromboplastin Time (aPTT) | 26 - 36 seconds |

Table 3: Undercarboxylated Osteocalcin Reference Range

| Population | Normal Range | Method | Reference(s) |

| Adult Female | <1.65 ng/mL | Hydroxyapatite binding assay |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantitative Analysis of Vitamin K1 in Plasma by LC-MS/MS

This protocol is a generalized procedure based on common methodologies.

Objective: To accurately quantify the concentration of Vitamin K1 in human plasma or serum.

Materials:

-

Plasma or serum sample

-

Deuterated Vitamin K1 (e.g., Vitamin K1-d7) as an internal standard

-

Organic solvents (e.g., hexane, cyclohexane, methanol, isopropanol)

-

Solid Phase Extraction (SPE) cartridges or phospholipid removal plates

-

LC-MS/MS system with an appropriate column (e.g., C18 or Phenyl-Hexyl) and detector (e.g., triple quadrupole mass spectrometer with APCI or ESI source)

Procedure:

-

Sample Preparation:

-

Thaw plasma/serum samples at room temperature.

-

To a known volume of sample (e.g., 200 µL), add the deuterated Vitamin K1 internal standard at a known concentration.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., isopropanol or methanol), vortex, and centrifuge.

-

Perform liquid-liquid extraction with a non-polar solvent like hexane or cyclohexane to isolate the lipid-soluble vitamins.

-

Alternatively, for a more streamlined process, use a phospholipid removal plate or an online SPE system.

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved using a C18 or Phenyl-Hexyl column with a gradient elution of methanol and water containing a modifier like ammonium formate or formic acid.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor and product ions of both Vitamin K1 and its deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Vitamin K1) and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of Vitamin K1 in the sample by comparing this ratio to a standard curve prepared with known concentrations of Vitamin K1.

-

Prothrombin Time (PT) Assay

This protocol is a generalized manual method based on established procedures.

Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of thromboplastin, assessing the integrity of the extrinsic and common coagulation pathways.

Materials:

-

Citrated platelet-poor plasma sample

-

PT reagent (thromboplastin and calcium chloride)

-

Normal and abnormal control plasmas

-

Water bath at 37°C

-

Stopwatch

-

Plastic test tubes

Procedure:

-

Preparation:

-

Bring all reagents, controls, and plasma samples to room temperature.

-

Pre-warm the PT reagent at 37°C for at least 5 minutes.

-

Pipette 100 µL of the plasma sample (or control) into a clean plastic test tube.

-

Incubate the tube containing the plasma at 37°C for 1-2 minutes.

-

-

Clotting Time Measurement:

-

Forcefully pipette 200 µL of the pre-warmed PT reagent into the tube containing the plasma.

-

Simultaneously start the stopwatch.

-

Gently tilt the tube back and forth in the water bath and observe for the formation of a fibrin clot.

-

Stop the stopwatch as soon as the clot is visible.

-

Record the time in seconds.

-

-

Quality Control:

-

Perform the assay in duplicate for each sample and control.

-

The results for the normal and abnormal controls should fall within their established ranges for the results to be valid.

-

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol describes a generalized manual method.

Objective: To assess the integrity of the intrinsic and common coagulation pathways by measuring the time to clot formation after the addition of a contact activator, phospholipid, and calcium.

Materials:

-

Citrated platelet-poor plasma sample

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipid)

-

Calcium chloride (CaCl2) solution (e.g., 25 mM)

-

Normal and abnormal control plasmas

-

Water bath at 37°C

-

Stopwatch

-

Plastic test tubes

Procedure:

-

Preparation:

-

Bring all reagents, controls, and plasma samples to room temperature.

-

Pipette 50 µL of the plasma sample (or control) into a clean plastic test tube.

-

Add 50 µL of the aPTT reagent to the tube.

-

Incubate the mixture at 37°C for a specified time (e.g., 3 minutes) to allow for the activation of contact factors.

-

-

Clotting Time Measurement:

-

Pre-warm the CaCl2 solution to 37°C.

-

Add 50 µL of the pre-warmed CaCl2 solution to the plasma-reagent mixture.

-

Simultaneously start the stopwatch.

-

Gently tilt the tube and observe for clot formation.

-

Stop the stopwatch at the first sign of a fibrin clot.

-

Record the time in seconds.

-

-

Quality Control:

-

Run normal and abnormal controls with each batch of samples to ensure the reliability of the results.

-

Measurement of Undercarboxylated Osteocalcin

This protocol is based on ELISA methods and hydroxyapatite binding assays.

Objective: To determine the proportion of osteocalcin in a sample that is not fully carboxylated, which can serve as a marker of Vitamin K status.

Method 1: ELISA-based quantification

Materials:

-

Serum or plasma sample

-

ELISA kit for total osteocalcin

-

ELISA kit specific for undercarboxylated osteocalcin (ucOC)

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions for both the total osteocalcin and the ucOC ELISA kits.

-

This typically involves adding the sample to antibody-coated microplate wells, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentrations of total osteocalcin and ucOC from their respective standard curves.

-

The results can be expressed as the absolute concentration of ucOC or as a ratio of ucOC to total osteocalcin.

Method 2: Hydroxyapatite Binding Assay

Materials:

-

Serum sample

-

Hydroxyapatite (HA) slurry

-

Assay buffer

-

ELISA or RIA kit for total osteocalcin

Procedure:

-

Incubate a known amount of serum with a specific concentration of HA slurry for a defined period (e.g., 1 hour) with shaking.

-

Centrifuge the mixture to pellet the HA.

-

Carefully collect the supernatant, which contains the unbound, undercarboxylated osteocalcin (as fully carboxylated osteocalcin binds to HA).

-

Measure the concentration of osteocalcin in the supernatant using a total osteocalcin ELISA or RIA.

-

Measure the total osteocalcin concentration in the original, untreated serum sample.

-

The percentage of undercarboxylated osteocalcin is calculated as: (Concentration in supernatant / Total concentration) x 100.

Conclusion

Vitamin K1 is an indispensable nutrient with well-defined roles in blood coagulation and bone metabolism, all mediated through the Vitamin K cycle and the γ-carboxylation of specific proteins. The study of its deuterated analogs has provided invaluable insights into its metabolic fate and serves as a critical tool for its accurate quantification. The potential for deuteration to favorably modify the pharmacokinetic properties of Vitamin K1 presents an intriguing avenue for future therapeutic development. The experimental protocols and quantitative data presented in this guide offer a robust foundation for researchers and drug development professionals working to further unravel the complexities of Vitamin K biology and its therapeutic applications.

References

Vitamin K1-d4 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vitamin K1-d4, a deuterated form of Vitamin K1. It is intended for use by researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound in their studies. This guide covers its fundamental properties, its primary application as an internal standard in quantitative analysis, relevant biological pathways, and detailed experimental protocols.

Core Properties of Vitamin K1-d4

Vitamin K1-d4, also known as Phylloquinone-d4, is a synthetically modified version of Vitamin K1 where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods.

| Property | Value | Citation(s) |

| CAS Number | 5172-18-9 | [1][2][3] |

| Molecular Formula | C₃₁H₄₂D₄O₂ | [2][3] |

| Molecular Weight | 454.72 g/mol | |

| Synonyms | Phylloquinone-d4, Phytomenadione-d4 | |

| Primary Use | Internal standard for quantitative analysis |

Role in Biological Pathways: The Vitamin K Cycle

Vitamin K1 is a fat-soluble vitamin essential for various physiological processes, most notably blood coagulation and bone metabolism. It functions as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) on a group of proteins known as Vitamin K-dependent proteins (VKDPs). These proteins include several blood clotting factors (II, VII, IX, and X) and proteins involved in bone mineralization like osteocalcin.

The carboxylation reaction is central to the function of these proteins, as the Gla residues are able to bind calcium ions, a critical step in the blood clotting cascade and bone matrix formation. This process is part of the Vitamin K cycle, a metabolic pathway that occurs in the endoplasmic reticulum. In this cycle, the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide during the carboxylation of VKDPs. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced to the active hydroquinone form, allowing the cycle to continue.

The anticoagulant drug warfarin exerts its effect by inhibiting the VKOR enzyme, thus disrupting the recycling of Vitamin K and leading to the production of under-carboxylated, non-functional Vitamin K-dependent proteins.

Vitamin K Carboxylation Pathway

Caption: The Vitamin K cycle within the endoplasmic reticulum.

Experimental Protocols: Quantification of Vitamin K1 using Vitamin K1-d4

Vitamin K1-d4 is predominantly used as an internal standard for the accurate quantification of Vitamin K1 in biological matrices such as plasma and serum. The stable isotope-labeled standard is added to the sample at a known concentration at the beginning of the sample preparation process. It behaves chemically identically to the endogenous Vitamin K1 throughout extraction, purification, and analysis. However, due to its higher mass, it can be distinguished from the unlabeled Vitamin K1 by a mass spectrometer. By comparing the signal intensity of the analyte (Vitamin K1) to that of the internal standard (Vitamin K1-d4), precise and accurate quantification can be achieved, as any sample loss during preparation will affect both compounds equally.

General Experimental Workflow

Caption: General workflow for Vitamin K1 quantification.

Detailed Protocol: LC-MS/MS Quantification of Vitamin K1 in Human Serum

This protocol is a composite based on established methodologies for the analysis of Vitamin K1 in serum using a deuterated internal standard.

1. Materials and Reagents:

-

Vitamin K1 and Vitamin K1-d4 analytical standards

-

Human serum (or plasma)

-

Methanol, Ethanol, Hexane, Isopropanol (HPLC or LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate or Formic acid (for mobile phase)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vials for autosampler

2. Preparation of Standards and Quality Controls:

-

Prepare stock solutions of Vitamin K1 and Vitamin K1-d4 in a suitable solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. Store at -20°C or lower, protected from light.

-

Prepare a working solution of the internal standard (Vitamin K1-d4) by diluting the stock solution. The final concentration should be appropriate for spiking into the samples.

-

Prepare calibration standards by spiking known amounts of the Vitamin K1 working solution into a vitamin K-depleted serum or a surrogate matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same matrix as the calibration standards.

3. Sample Preparation (Liquid-Liquid Extraction followed by SPE):

-

To 500 µL of serum sample, calibrator, or QC, add 50 µL of the Vitamin K1-d4 internal standard working solution.

-

Vortex briefly to mix.

-

Add 2 mL of ethanol to precipitate proteins. Vortex for 1 minute.

-

Add 4 mL of n-hexane and vortex for 5 minutes for liquid-liquid extraction.

-

Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.

-

Transfer the upper organic (hexane) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 200 µL of 1:3 water and methanol) for SPE cleanup or direct injection if the sample is clean enough.

-

For further cleanup, the reconstituted sample can be loaded onto an activated SPE cartridge, washed with a weak solvent to remove interferences, and then eluted with a stronger solvent. The eluate is then evaporated and reconstituted in the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid or 5mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is common.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 2-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI has been shown to be more sensitive for Vitamin K1.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both Vitamin K1 and Vitamin K1-d4 need to be determined and optimized on the specific instrument. For example, for Vitamin K1, a precursor ion (m/z) of 451.4 and a product ion of 187.1 might be used. For Vitamin K1-d4, the precursor ion would be approximately 455.4.

-

5. Data Analysis and Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of Vitamin K1 to the peak area of Vitamin K1-d4 against the concentration of the Vitamin K1 calibrators.

-

The concentration of Vitamin K1 in the unknown samples is then calculated from the calibration curve using the measured peak area ratios.

This technical guide provides a foundational understanding of Vitamin K1-d4 and its application in research. For specific applications, further optimization of the experimental protocols may be necessary. Always adhere to laboratory safety guidelines when handling chemicals and biological samples.

References

A Technical Guide to the Stability and Storage of Vitamin K1-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Vitamin K1-d4 (Phylloquinone-d4). The information presented is critical for ensuring the integrity and accuracy of research, analytical, and pharmaceutical applications involving this deuterated form of Vitamin K1. This guide synthesizes data from various sources to provide clear recommendations and detailed experimental protocols.

Core Concepts in Vitamin K1-d4 Stability

Vitamin K1-d4, a deuterated analog of Vitamin K1, is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Vitamin K1 in biological matrices. The stability of Vitamin K1-d4 is paramount to its function as a reliable internal standard. Like its non-deuterated counterpart, Vitamin K1-d4 is susceptible to degradation from several factors, primarily light, oxygen, and elevated temperatures.

Key Stability-Influencing Factors:

-

Light: Vitamin K1 and its analogs are highly sensitive to light, particularly UV radiation.[1] Exposure can lead to photodegradation, altering the molecular structure and compromising its analytical integrity.

-

Oxygen: The presence of oxygen can lead to the oxidation of the naphthoquinone ring, a primary degradation pathway for Vitamin K1.[2] This process can be accelerated by exposure to light and heat.

-

Temperature: Elevated temperatures can increase the rate of chemical degradation.[3] Conversely, freezer storage is recommended to maintain long-term stability.

-

pH: While less documented for the pure compound, the pH of a solution can influence the stability of Vitamin K1 formulations.

Recommended Storage Conditions

To ensure the long-term stability of Vitamin K1-d4, it is crucial to adhere to the following storage conditions. These recommendations are based on information from safety data sheets and stability studies of Vitamin K1.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Freezer) | Minimizes thermal degradation and preserves chemical integrity over long periods. |

| Light | Protect from light (Store in amber vials or in the dark) | Prevents photodegradation, a major pathway of decomposition for Vitamin K1 and its analogs.[1] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) | Reduces the risk of oxidative degradation by minimizing contact with atmospheric oxygen. |

| Container | Tightly sealed, airtight containers | Prevents exposure to moisture and atmospheric oxygen. |

Quantitative Stability Data

While specific long-term and accelerated stability studies for Vitamin K1-d4 are not extensively published, data from studies on Vitamin K1 in various formulations provide valuable insights. The following tables summarize the stability of Vitamin K1 under different storage conditions. It is reasonable to assume that Vitamin K1-d4 will exhibit similar stability profiles.

Table 1: Stability of Vitamin K1 in Solution Stored in Amber Glass Bottles under Refrigeration [1]

| Time (Days) | Percent Recovery of Vitamin K1 in Sterile Water for Injection |

| 0 | 100% |

| 21 | >90% |

| 105 | >90% |

Table 2: Stability of Vitamin K1 Oral Liquids in Different Vehicles Stored in Amber Plastic Syringes Under Refrigerated Conditions

| Storage Time | SWFI (% Recovery ± SD) | SyrPalta (% Recovery ± SD) | Cherry Syrup (% Recovery ± SD) |

| 0 days | 98.03 ± 3.70 | 94.52 ± 0.75 | 94.52 ± 0.75 |

| 7 days | >90% | 90-110% | <90% |

| 21 days | 90-110% | <90% | <90% |

SWFI: Sterile Water for Injection

Table 3: Stability of Vitamin K in Human Serum

| Storage Condition | Duration | Mean Decrease in Vitamin K1 |

| Refrigerator (2-8°C) | 7 days | 16.8% |

| Freezer (-20°C) | 3 months | Stable |

Degradation Pathways

The primary degradation pathways for Vitamin K1, and by extension Vitamin K1-d4, are oxidation and photodegradation.

Oxidative Degradation:

The main oxidative degradation product of Vitamin K1 is Vitamin K1 2,3-epoxide. This occurs through the oxidation of the double bond in the naphthoquinone ring.

Photodegradation:

Exposure to light, especially UV light, can lead to the decomposition of Vitamin K1. The process can involve the formation of radical intermediates and subsequent reactions.

A simplified logical workflow for handling and assessing Vitamin K1-d4 is presented below.

The primary degradation pathway of Vitamin K1 involves its oxidation to Vitamin K1 2,3-epoxide.

Experimental Protocols for Stability Testing

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of Vitamin K1-d4. The following protocol is a representative example based on published methods for Vitamin K1 analysis.

5.1. Stability-Indicating HPLC Method

-

Objective: To quantify the concentration of Vitamin K1-d4 and its degradation products over time under various storage conditions.

-

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Reagents and Materials:

-

Vitamin K1-d4 reference standard.

-

HPLC-grade methanol, ethanol, isopropanol, and water.

-

Heptane or hexane for extraction (if required).

-

Amber HPLC vials.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of methanol, ethanol, and water. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection:

-

UV detection at approximately 248 nm.

-

Fluorescence detection with excitation at 243 nm and emission at 430 nm (requires post-column reduction with zinc or platinum).

-

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Vitamin K1-d4 reference standard in a suitable solvent (e.g., ethanol) to prepare a stock solution. Protect from light.

-

Prepare working solutions of known concentrations by diluting the stock solution.

-

For stability samples, dilute an aliquot of the sample stored under the test conditions to a suitable concentration within the calibration range.

-

-

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of Vitamin K1-d4. This involves subjecting the sample to stress conditions to induce degradation.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photodegradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

-

-

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The method is considered stability-indicating if it can resolve the main peak of Vitamin K1-d4 from its degradation products and any other potential interfering peaks.

A typical experimental workflow for a stability study is outlined below.

Conclusion

The stability of Vitamin K1-d4 is critical for its intended use, particularly as an internal standard in quantitative analysis. The primary factors affecting its stability are light, oxygen, and temperature. Adherence to recommended storage conditions—freezer storage at -20°C, protection from light, and storage under an inert atmosphere—is essential for maintaining its integrity. Stability studies, employing validated stability-indicating HPLC methods, are necessary to establish the shelf-life and degradation profile of Vitamin K1-d4 in various formulations and solutions. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important deuterated compound.

References

- 1. International Journal of Pharmaceutical Compounding [ijpc.com]

- 2. eaglebio.com [eaglebio.com]

- 3. Determination of processing effects and of storage stability on vitamin K1 (Phylloquinone) in Sea Buckthorn Berries (Hippophaë rhamnoides L. ssp. rhamnoides) and related products - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Vitamin K1 Metabolism: An In-depth Technical Guide to Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of isotopically labeled Vitamin K1 (phylloquinone) in metabolic research. It details the core metabolic pathways, experimental methodologies for tracer studies, and a summary of key quantitative data derived from such investigations. This document is intended to serve as a practical resource for designing and implementing studies to elucidate the absorption, distribution, metabolism, and excretion of Vitamin K1.

Introduction to Vitamin K Metabolism

Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of specific proteins, a process known as γ-carboxylation. This modification is crucial for the function of proteins involved in blood coagulation, bone metabolism, and vascular health. The primary dietary form, Vitamin K1 or phylloquinone, is found in green leafy vegetables. Understanding its metabolic fate is critical for establishing dietary recommendations and developing therapeutic interventions.

The central pathway in Vitamin K metabolism is the Vitamin K cycle, which occurs in the endoplasmic reticulum. This cycle allows for the recycling of Vitamin K, enabling a small amount of the vitamin to carboxylate a large number of proteins.

The Vitamin K Cycle

The Vitamin K cycle involves a series of enzymatic reactions that convert Vitamin K between its different redox states: quinone, hydroquinone, and epoxide. The hydroquinone form (KH2) is the active cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins. In this process, KH2 is oxidized to Vitamin K 2,3-epoxide (KO). The enzyme Vitamin K epoxide reductase (VKOR) then reduces KO back to the quinone form, and another reductase, which can be VKOR or an NAD(P)H-dependent quinone reductase, completes the cycle by reducing the quinone to KH2.

dot

Caption: The Vitamin K Cycle, illustrating the conversion of Vitamin K1 between its quinone, hydroquinone, and epoxide forms to facilitate protein carboxylation.

Isotopic Labeling in Vitamin K1 Metabolic Studies

The use of stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), has revolutionized the study of Vitamin K1 metabolism. Isotopically labeled Vitamin K1 acts as a tracer that can be distinguished from the endogenous, unlabeled pool of the vitamin. This allows for precise measurements of absorption, bioavailability, turnover rates, and conversion to other forms, such as menaquinone-4 (MK-4).

Synthesis of Isotopically Labeled Vitamin K1

While intrinsically labeled vegetables grown in the presence of deuterated water or ¹³CO₂ are used in some studies, chemically synthesized labeled Vitamin K1 is often required for precise dosing and as an internal standard for analytical measurements.

A common synthetic route involves the condensation of a labeled menadione (2-methyl-1,4-naphthoquinone) precursor with phytol. For instance, ¹³C-labeled menadione can be synthesized and then reacted with phytol in the presence of a catalyst to yield ¹³C-labeled phylloquinone.

General Synthetic Scheme:

-

Preparation of Labeled Menadione: The 2-methyl-1,4-naphthoquinone ring is synthesized using precursors containing the desired isotope (e.g., ¹³C).

-

Condensation with Phytol: The labeled menadione is condensed with phytol, a long-chain isoprenoid alcohol, typically under acidic conditions or using a Lewis acid catalyst.

-

Purification: The resulting labeled Vitamin K1 is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols for Metabolic Studies

A typical metabolic study using isotopically labeled Vitamin K1 involves several key stages, from the administration of the tracer to the analysis of biological samples.

Study Design and Tracer Administration

Human studies often employ a crossover design where subjects receive both the labeled tracer and a placebo or different formulations in separate study periods.

-

Tracer Dose: The amount of labeled Vitamin K1 administered varies depending on the study objectives, but typically ranges from a physiological dose of a few micrograms to larger pharmacological doses.

-

Administration: The tracer can be administered orally in capsules, often with a standardized meal containing a specific amount of fat to ensure absorption, or intravenously to determine absolute bioavailability and clearance rates.

Sample Collection and Preparation

Biological samples, primarily blood (plasma or serum), are collected at multiple time points after tracer administration to characterize the pharmacokinetic profile.

Plasma/Serum Sample Preparation for LC-MS/MS Analysis:

-

Internal Standard Spiking: A known amount of a different isotopically labeled Vitamin K1 (e.g., d7-Vitamin K1 if the tracer is ¹³C-Vitamin K1) is added to the plasma sample as an internal standard to correct for extraction losses and matrix effects.

-

Protein Precipitation: A solvent such as ethanol, methanol, or acetonitrile is added to precipitate proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: A non-polar solvent like hexane is added to extract the lipid-soluble Vitamin K1 from the aqueous phase. The organic layer is then separated and evaporated.

-

SPE: The sample is passed through a solid-phase extraction cartridge that retains Vitamin K1, which is then eluted with an appropriate solvent.

-

-

Reconstitution: The dried extract is reconstituted in a small volume of a solvent compatible with the LC-MS/MS system.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of isotopically labeled Vitamin K1 and its metabolites due to its high sensitivity and specificity.

-

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18 or C30) is used to separate Vitamin K1 from other lipids in the sample extract.

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the labeled tracer and the unlabeled endogenous Vitamin K1 are monitored.

dot

Caption: A generalized experimental workflow for a Vitamin K1 metabolic study using isotopic labeling.

Quantitative Data from Isotopic Labeling Studies

The following tables summarize key quantitative data from various studies that have utilized isotopically labeled Vitamin K1 to investigate its pharmacokinetics and bioavailability in humans.

Table 1: Pharmacokinetic Parameters of Labeled Vitamin K1 in Humans

| Study Reference | Isotope | Dose and Route | Tmax (hours) | Cmax (nmol/L) | Plasma Half-life (hours) |

| Jones et al. | ¹³C | 20 µg (oral) | ~6-8 | Varies with meal | - |

| Garber et al.[1] | Unlabeled | 500 µg tablet (oral) | ~4 | ~27.55 (AUC) | - |

| Erkkila et al. | Deuterium | 396 µg in collard greens (oral) | 6-9 | 8.30 - 10.51 | ~22.8 |

| Novotny et al.[2] | ¹³C | 156 nmol in kale (oral) | 6-10 | 2.1 | 8.8 |

| Jones et al.[3] | Deuterium (d4) | 4 µg (oral) | - | - | 2.66 (slow phase) |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the curve.

Table 2: Bioavailability of Vitamin K1 from Different Sources

| Study Reference | Isotope | Source | Bioavailability (%) |

| Novotny et al.[2] | ¹³C | Kale | 4.7 |

| Garber et al.[1] | Unlabeled | Spinach vs. Tablet | ~10% of tablet |

| Jones et al. | Deuterium (d4) | Oral capsule | 13 ± 9 |

| Booth et al. | Deuterium | Broccoli | Higher than spinach |

| Schurgers & Vermeer | Unlabeled | Spinach vs. MK-7 from Natto | MK-7 significantly higher |

Conclusion

Isotopic labeling is a powerful tool for elucidating the complex metabolism of Vitamin K1. By enabling the differentiation of exogenous and endogenous pools of the vitamin, researchers can obtain precise and reliable data on its absorption, bioavailability, and metabolic fate. The methodologies and data presented in this guide provide a solid foundation for future research aimed at optimizing Vitamin K nutrition and developing novel therapeutic strategies. The continued application of these techniques will be instrumental in furthering our understanding of the multifaceted roles of Vitamin K in human health and disease.

References

Methodological & Application

Application Note: Quantification of Vitamin K1 in Human Plasma by LC-MS/MS Using Vitamin K1-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Vitamin K1 (phylloquinone) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates Vitamin K1-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol details a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of Vitamin K1 in a biological matrix.

Introduction

Vitamin K1 is a fat-soluble vitamin essential for the synthesis of coagulation factors and is also implicated in bone and cardiovascular health.[1] Accurate measurement of Vitamin K1 in plasma is crucial for nutritional assessment, pharmacokinetic studies, and clinical research. LC-MS/MS has become the preferred analytical technique due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard, such as Vitamin K1-d4, is critical to compensate for potential analytical variability.[3] This application note provides a detailed protocol for the extraction and quantification of Vitamin K1 in human plasma.

Experimental Protocols

Materials and Reagents

-

Vitamin K1 (Phylloquinone) analytical standard

-

Vitamin K1-d4 internal standard

-

LC-MS/MS grade methanol, acetonitrile, hexane, and isopropanol

-

LC-MS/MS grade water

-

Formic acid and ammonium formate

-

Human plasma (sourced ethically)

-

96-well plates or microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

Standard and Internal Standard Stock Solution Preparation

-

Vitamin K1 Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Vitamin K1 analytical standard in methanol to prepare a 100 µg/mL stock solution.

-

Vitamin K1-d4 Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of Vitamin K1-d4 in methanol.

-

Working Solutions: Prepare working solutions of Vitamin K1 and Vitamin K1-d4 by diluting the stock solutions with methanol to the desired concentrations for spiking and calibration curve preparation. Store all solutions at -20°C in the dark.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the Vitamin K1-d4 internal standard working solution (e.g., at 100 ng/mL). Vortex briefly.

-

Add 600 µL of cold isopropanol to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 1.5 mL of hexane and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer (hexane) to a new tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid). Vortex to mix.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 90% B to 100% B over 3 minutes, hold at 100% B for 1 minute, return to 90% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Note: Chromatographic conditions may need to be optimized for specific LC systems and columns.

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Atmospheric Pressure Chemical Ionization (APCI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Vitamin K1: Precursor ion > Product ion (e.g., 451.5 > 187.2) Vitamin K1-d4: Precursor ion > Product ion (e.g., 455.5 > 191.2) |

| Collision Energy | Optimized for each transition |

| Source Temp. | 500°C |

| Dwell Time | 100 ms |

Note: Mass spectrometric parameters, especially MRM transitions and collision energies, must be optimized for the specific instrument used.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Vitamin K1 to the internal standard (Vitamin K1-d4) against the concentration of the calibration standards. The linear range for this assay is typically established between 0.1 ng/mL and 50 ng/mL.

Method Performance Characteristics

The following tables summarize typical quantitative data for the analysis of Vitamin K1 using a deuterated internal standard.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Vitamin K1 | 0.1 - 50 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 15% | < 15% | 85 - 115% |

| Medium | 5 | < 10% | < 10% | 90 - 110% |

| High | 40 | < 10% | < 10% | 90 - 110% |

| Data adapted from multiple sources demonstrating typical LC-MS/MS performance. |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Vitamin K1 | > 85% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Vitamin K1 quantification.

Role of Internal Standard

Caption: Correction mechanism of the internal standard.

Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of Vitamin K1 in human plasma. The use of Vitamin K1-d4 as an internal standard effectively corrects for analytical variations, ensuring high-quality data. The described protocol, including sample preparation and instrument parameters, provides a solid foundation for researchers in various scientific fields.

References

Application Note: Quantification of Vitamin K1 in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Vitamin K1 (phylloquinone) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Vitamin K1-d4, to ensure high accuracy and precision. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for clinical research and pharmacokinetic studies.

Introduction

Vitamin K1 is a fat-soluble vitamin essential for the synthesis of coagulation proteins and is also implicated in bone and cardiovascular health. Accurate measurement of Vitamin K1 in human plasma is crucial for assessing nutritional status, diagnosing deficiencies, and in the development of drugs that may interact with its metabolic pathways. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity. The use of a deuterated internal standard like Vitamin K1-d4 is critical to correct for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents

-

Vitamin K1 (phylloquinone) certified standard

-

Vitamin K1-d4 certified standard

-

LC-MS/MS grade methanol, acetonitrile, isopropanol, and water

-

Hexane and ethyl acetate (HPLC grade)

-

Ammonium formate

-

Human plasma (sourced from a certified vendor)

-

96-well plates and sealing mats

-

Centrifuge capable of accommodating 96-well plates

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Vitamin K1 and Vitamin K1-d4 in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

-

Prepare a series of working standard solutions of Vitamin K1 by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture.

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Vitamin K1-d4 stock solution with methanol to a final concentration of 100 ng/mL.

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Prepare CC and QC samples by spiking appropriate amounts of the Vitamin K1 working standard solutions into blank human plasma. A typical calibration curve range is 0.1 to 50 ng/mL. QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

To 100 µL of plasma sample (blank, CC, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL Vitamin K1-d4 internal standard working solution and vortex briefly.

-

Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 600 µL of a hexane:ethyl acetate (9:1, v/v) mixture to the supernatant. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 5 mM ammonium formate) and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

LC-MS/MS Analysis

The chromatographic separation is typically performed on a C18 reversed-phase column with a gradient elution. The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect Vitamin K1 and its internal standard.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 5 mM Ammonium Formate |

| Gradient | 80% B to 100% B over 3 minutes, hold at 100% B for 2 minutes, re-equilibrate at 80% B for 2 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Vitamin K1 | 451.4 | 187.2 | 100 | 30 | 25 |

| Vitamin K1-d4 | 455.4 | 191.2 | 100 | 30 | 25 |

Data Analysis and Results

The concentration of Vitamin K1 in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method is assessed by a linear regression analysis with a weighting factor of 1/x².

Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Method Validation Parameters

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this analytical method.

Table 4: Summary of Quantitative Performance

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Calibration Range | 0.1 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal concentration |

| Extraction Recovery | > 85% |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Vitamin K1 in human plasma. The use of a deuterated internal standard, Vitamin K1-d4, ensures high accuracy and precision, making this protocol well-suited for a variety of research and clinical applications. The simple and efficient sample preparation procedure allows for a high-throughput analysis of plasma samples.

Application Note: Mass Spectrometry Fragmentation and Analysis of Vitamin K1-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. In pharmacokinetic and metabolic studies, isotopically labeled internal standards, such as Vitamin K1-d4, are crucial for accurate quantification by mass spectrometry. This document provides a detailed overview of the mass spectrometry fragmentation pattern of Vitamin K1-d4, along with experimental protocols for its analysis.

Mass Spectrometry Fragmentation Pattern of Vitamin K1-d4

The fragmentation of Vitamin K1 and its deuterated analogs in tandem mass spectrometry (MS/MS) typically occurs at the bond between the naphthoquinone ring and the phytyl tail. The location of the deuterium labels on the Vitamin K1-d4 molecule is critical for predicting the mass-to-charge ratio (m/z) of its fragment ions. Assuming the four deuterium atoms are located on the naphthoquinone ring, the fragmentation pattern can be predicted based on the known fragmentation of unlabeled Vitamin K1.

Upon collision-induced dissociation (CID), the protonated molecule of Vitamin K1-d4 ([M+H]⁺) is expected to yield characteristic product ions. The primary fragmentation pathway involves the cleavage of the phytyl side chain, resulting in a prominent fragment ion corresponding to the deuterated naphthoquinone moiety.

Table 1: Predicted MRM Transitions for Vitamin K1-d4 and Unlabeled Vitamin K1

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Fragment Structure |

| Vitamin K1 | 451.4 | 187.2 | Protonated 2-methyl-1,4-naphthoquinone |

| Vitamin K1-d4 | 455.4 | 191.2 | Protonated deuterated 2-methyl-1,4-naphthoquinone |

Note: The exact m/z values may vary slightly depending on the instrument calibration and the specific location of the deuterium atoms.

Experimental Protocol: LC-MS/MS Analysis of Vitamin K1-d4

This protocol outlines a general procedure for the quantitative analysis of Vitamin K1-d4 in a biological matrix such as plasma or serum. Optimization of specific parameters may be required for different sample types and instrumentation.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

-

To a 200 µL aliquot of the sample (e.g., plasma), add an appropriate amount of internal standard solution (e.g., Vitamin K1-d7).

-

Add 600 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 5,000 x g for 5 minutes.

-

Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start at 80% B, increase to 100% B over 5 minutes, hold for 3 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 350°C (for APCI)[2] |

| Gas 1 (Nebulizer Gas) | 40 psi |

| Curtain Gas | 25 psi |

| Collision Gas | Nitrogen |

| IonSpray Voltage | 5500 V (for ESI) |

Diagrams

Caption: Fragmentation pathway of Vitamin K1-d4 in MS/MS.

Caption: Experimental workflow for Vitamin K1-d4 analysis.

References

Application Note: Quantitative Analysis of Vitamin K1-d4 by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1] Quantitative analysis of Vitamin K1 in biological matrices is crucial for clinical research, nutritional studies, and pharmacokinetic assessments. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for this purpose. The use of a stable isotope-labeled internal standard, such as Vitamin K1-d4, is critical for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. This document provides detailed protocols for the extraction and GC-MS analysis of Vitamin K1-d4 in human plasma.

Experimental Protocols

1. Sample Preparation from Human Plasma